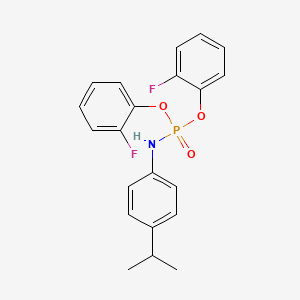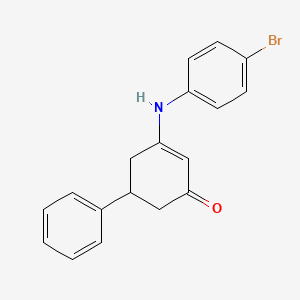
3-(4-Bromoanilino)-5-phenylcyclohex-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Bromoanilino)-5-phenylcyclohex-2-en-1-one is an organic compound that features a brominated aniline group attached to a cyclohexenone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromoanilino)-5-phenylcyclohex-2-en-1-one typically involves the reaction of 4-bromoaniline with a suitable cyclohexenone derivative. One common method is the Mannich reaction, where 4-bromoaniline reacts with an aldehyde and a ketone in the presence of a catalyst such as triphenylphosphine (PPh3) under solvent-free conditions at room temperature . This method is efficient and yields high purity products.
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions or other catalytic processes that ensure high yield and purity. The use of eco-friendly solvents and mild reaction conditions is preferred to minimize environmental impact.
化学反应分析
Types of Reactions
3-(4-Bromoanilino)-5-phenylcyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The bromine atom in the aniline group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted aniline derivatives.
科学研究应用
3-(4-Bromoanilino)-5-phenylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of 3-(4-Bromoanilino)-5-phenylcyclohex-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the aniline group can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. The cyclohexenone ring can undergo nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules.
相似化合物的比较
Similar Compounds
4-Bromoaniline: A precursor in the synthesis of 3-(4-Bromoanilino)-5-phenylcyclohex-2-en-1-one.
Cyclohexenone Derivatives: Compounds with similar cyclohexenone structures but different substituents.
Uniqueness
This compound is unique due to the presence of both a brominated aniline group and a cyclohexenone ring, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in organic synthesis and medicinal chemistry.
属性
IUPAC Name |
3-(4-bromoanilino)-5-phenylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO/c19-15-6-8-16(9-7-15)20-17-10-14(11-18(21)12-17)13-4-2-1-3-5-13/h1-9,12,14,20H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUVOJSWETYWPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C=C1NC2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(trifluoroacetyl)[1,3]thiazolo[3,2-c]quinazolin-4-ium-3-olate](/img/structure/B5085692.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B5085713.png)
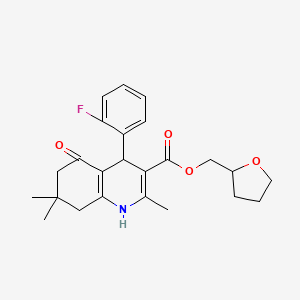
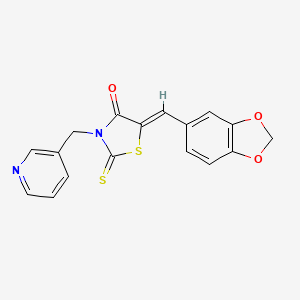
![N-{4-[3-(4-methoxyphenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]phenyl}acetamide](/img/structure/B5085735.png)
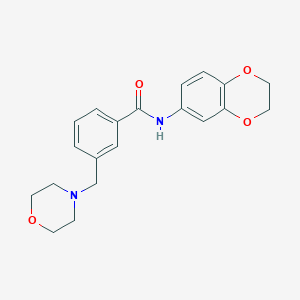
![[1-[(2-Chlorophenyl)-(propanoylamino)methyl]naphthalen-2-yl] acetate](/img/structure/B5085740.png)
![2-[(4-chlorophenyl)thio]-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5085756.png)
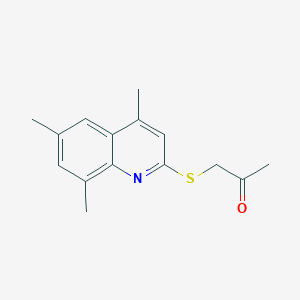
![Tetrahydrofuran-2-ylmethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B5085773.png)
![2,6-di-tert-butyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5085785.png)
